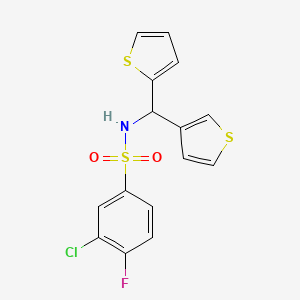

3-cloro-4-fluoro-N-(tiofeno-2-il(tiofeno-3-il)metil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms. The compound also contains two thiophene rings, which are sulfur-containing heterocycles. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its halogen atoms enable nucleophilic aromatic substitution reactions, facilitating the creation of various derivatives that can be tailored for specific applications.

Biology

The compound's structural features allow it to interact with biological targets, making it useful in enzyme inhibition studies and receptor binding assays. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. The thiophene rings enhance binding affinity due to their hydrophobic nature.

Medicine

The potential therapeutic applications of this compound are noteworthy:

- Antimicrobial Activity: Sulfonamides are known for their antibacterial properties. Research indicates that related compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Potential: Studies have shown that structurally similar sulfonamides can induce apoptosis in cancer cell lines, suggesting that this compound may also have anticancer properties .

Industry

In industrial applications, 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is explored for its potential in developing advanced materials such as organic semiconductors and corrosion inhibitors due to its electronic properties derived from the thiophene rings .

Antimicrobial Effects

A study on N-phenylbenzamide derivatives indicated that compounds structurally related to 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide could significantly inhibit hepatitis B virus replication in vitro. This suggests similar derivatives might exhibit antiviral properties linked to increased levels of A3G .

Antibacterial Efficacy

Research on sulfonamide compounds has demonstrated effective inhibition against various bacterial pathogens. A notable study reported the efficacy of a related sulfonamide derivative against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity .

Anticancer Potential

Investigations into sulfonamide-based compounds revealed their ability to modulate pathways involved in cancer cell survival. One study reported that a structurally similar compound induced apoptosis in human cancer cell lines, highlighting the potential for therapeutic applications in oncology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; nucleophilic aromatic substitution reactions |

| Biology | Interaction with biological targets; enzyme inhibition studies |

| Medicine | Antimicrobial and anticancer potential; modulation of biological pathways |

| Industry | Development of advanced materials; organic semiconductors |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene rings are then functionalized and coupled with the benzene sulfonamide moiety through a series of reactions, including halogenation and sulfonation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiophene rings can be oxidized or reduced, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation of the thiophene rings can produce sulfoxides or sulfones.

Mecanismo De Acción

The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of chlorine, fluorine, and sulfonamide groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene-based compounds.

Actividad Biológica

3-Chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, halogenated aromatic rings, and thiophene moieties, which contribute to its unique chemical behavior. The molecular formula is C15H13ClFN3O2S2, with a molecular weight of approximately 385.9 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of Thiophene and Pyrazine Rings : Starting from thiophene derivatives, the pyrazine ring is constructed through cyclization reactions.

- Sulfonamide Formation : The final step involves reacting a halogenated aromatic amine with a sulfonyl chloride under basic conditions, often using triethylamine as a base.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of sulfonamides have shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in some cases . The presence of the thiophene ring is believed to enhance this activity, possibly by increasing membrane permeability or altering target interactions.

Antiviral Potential

N-Heterocycles, including those containing thiophene and pyrazine groups, have been recognized for their antiviral properties. Studies suggest that such compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle . The specific activity of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide in this context remains to be fully explored.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar sulfonamide derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly influence coronary resistance and perfusion pressure, suggesting cardiovascular implications .

Table 1: Experimental Design for Biological Activity Assessment

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Computational models suggest varying permeability profiles across cell lines, indicating that modifications to the structure could enhance bioavailability and efficacy .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO2S3/c16-12-8-11(3-4-13(12)17)23(19,20)18-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAPZOXCKCKBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.